molecular formula C26H34N4O2 B11360956 2-(2-methylphenoxy)-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide

2-(2-methylphenoxy)-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide

Cat. No.: B11360956
M. Wt: 434.6 g/mol
InChI Key: GDWSRYLKBAKDLT-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the piperidine moiety, and the final acylation step. Common reagents used in these reactions include:

    Benzodiazole formation: This step often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Piperidine introduction: This can be achieved through nucleophilic substitution reactions.

    Acylation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, particularly in the treatment of central nervous system disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE likely involves interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole core is known to interact with GABA receptors, which may contribute to its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazole with central nervous system activity.

    Lorazepam: Similar structure and therapeutic applications.

    Clonazepam: Known for its use in treating seizure disorders.

Uniqueness

2-(2-METHYLPHENOXY)-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of the piperidine moiety and the methylphenoxy group, which may confer distinct pharmacological properties.

Properties

Molecular Formula

C26H34N4O2

Molecular Weight

434.6 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C26H34N4O2/c1-18(2)30-23-10-9-21(27-26(31)17-32-24-8-6-5-7-20(24)4)15-22(23)28-25(30)16-29-13-11-19(3)12-14-29/h5-10,15,18-19H,11-14,16-17H2,1-4H3,(H,27,31)

InChI Key

GDWSRYLKBAKDLT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)COC4=CC=CC=C4C

Origin of Product

United States

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